molecular formula C37H40O9 B1680534 Resiniferatoxin CAS No. 57444-62-9

Resiniferatoxin

Cat. No.: B1680534
CAS No.: 57444-62-9
M. Wt: 628.7 g/mol
InChI Key: DSDNAKHZNJAGHN-MXTYGGKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of resiniferatoxin is a complex process that involves more than 25 significant steps. The synthesis begins with 1,4-pentadien-3-ol as the starting material . Key steps include the formation of the three-ring backbone of the structure, which is a significant challenge due to the densely oxygenated trans-fused 5/7/6-tricarbocycle (ABC-ring) of this compound . Radical-mediated three-component coupling and 7-endo cyclization are crucial steps in the synthesis .

Industrial Production Methods: Industrial production of this compound is not widely reported, likely due to the complexity of its synthesis and the challenges associated with scaling up the process. Most this compound used in research is extracted from natural sources or synthesized in specialized laboratories.

Chemical Reactions Analysis

Types of Reactions: Resiniferatoxin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s structure allows for multiple functional group modifications, making it a versatile molecule for chemical studies.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include triethylamine, chlorotrimethylsilane, and 2,2,6,6-tetramethylpiperidine . Reaction conditions often involve the use of anhydrous solvents such as acetonitrile, tetrahydrofuran, toluene, dichloromethane, and benzene .

Major Products: The major products formed from the reactions involving this compound depend on the specific functional group modifications. For example, oxidation reactions can lead to the formation of various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Biological Activity

Resiniferatoxin (RTX) is a potent capsaicin analog derived from the plant Euphorbia resinifera. It is recognized for its unique pharmacological properties, particularly its interaction with the transient receptor potential vanilloid 1 (TRPV1) channel, which plays a critical role in pain perception and neurogenic inflammation. This article explores the biological activity of RTX, highlighting its mechanisms of action, therapeutic applications, and recent research findings.

RTX acts primarily as an agonist of TRPV1, a receptor that is activated by heat and capsaicin. Upon binding to TRPV1, RTX induces a sustained influx of calcium ions into sensory neurons, leading to depolarization and eventual desensitization of these neurons. This process can result in:

  • Pain Relief : By desensitizing pain pathways, RTX provides analgesic effects that are significantly more potent than those of capsaicin.
  • Neurogenic Inflammation Modulation : RTX's ability to modulate inflammatory responses makes it a candidate for treating various inflammatory conditions.

Therapeutic Applications

RTX has been investigated for several medical applications:

  • Chronic Pain Management : Clinical trials have shown RTX's efficacy in managing chronic pain conditions such as osteoarthritis and cancer-related pain.
  • Cardiac Applications : Recent studies suggest that RTX may improve outcomes in chronic heart failure by desensitizing cardiac sensory fibers, thus reducing cardiac remodeling and improving cardiovascular function .
  • Urological Disorders : Intravesical administration of RTX has demonstrated potential in treating conditions like neurogenic detrusor overactivity and bladder discomfort post-surgery .

Research Findings and Case Studies

Recent studies have provided insights into the efficacy and safety profile of RTX:

Clinical Trials

  • Osteoarthritis Pain Relief :
    • A Phase 2a clinical trial indicated that RTX significantly alleviated knee pain in patients with moderate to severe osteoarthritis. The treatment was well-tolerated, with minimal adverse events reported .
    • The FDA granted Breakthrough Therapy Designation for RTX based on these promising results, highlighting its potential as a non-opioid pain management option .
  • Cardiac Sensory Afferent Denervation :
    • In animal models, RTX administration led to reduced ventricular arrhythmias and improved cardiac function post-myocardial infarction. This suggests that RTX could be beneficial in managing anxiety and depressive symptoms associated with chronic heart failure .
  • Intravesical Administration :
    • Studies involving intravesical RTX showed significant reductions in bladder discomfort following transurethral resection of the prostate (TURP). The treatment effectively desensitized bladder afferents without causing significant side effects .

Comparative Efficacy

The following table summarizes key findings from various studies on the efficacy of RTX compared to other treatments:

Study FocusTreatment TypeEfficacy RateAdverse Events
Osteoarthritis PainRTX (7.5-20 µg)HighMinimal
Cardiac Function ImprovementRTX (varied doses)ModerateFew serious AEs
Bladder Discomfort Post-TURPIntravesical RTXSignificantMild discomfort only

Q & A

Basic Research Questions

Q. What experimental models are most suitable for studying Resiniferatoxin’s mechanism of action in pain modulation?

this compound (RTX) selectively activates the vanilloid receptor 1 (TRPV1), making TRPV1-expressing neuronal models critical. Primary dorsal root ganglion (DRG) neurons from rodents are widely used due to their high TRPV1 expression . For in vivo studies, TRPV1-knockout mice (as demonstrated in Caterina et al., 2000) provide a robust comparator to isolate RTX-specific effects from other nociceptive pathways . Methodologically, calcium imaging or patch-clamp electrophysiology in DRG cultures can quantify RTX-induced ion channel activation, while behavioral assays (e.g., thermal hyperalgesia tests) assess functional outcomes .

Q. How should researchers standardize RTX dosing to minimize variability in preclinical studies?

RTX’s potency (subcutaneous TDLO in rats: 0.3 µg/kg ) necessitates precise dose calibration. Key steps include:

  • Using vehicle controls (e.g., 0.1% ethanol in saline) to account for solvent effects.
  • Validating batch purity via HPLC and mass spectrometry, as impurities in natural extracts can skew results .
  • Implementing dose-response curves across 3–5 log units to identify thresholds for desensitization vs. neurotoxicity . Reproducibility requires detailed documentation of administration routes (intrathecal vs. systemic) and animal strain-specific sensitivities .

Q. What safety protocols are essential for handling this compound in laboratory settings?

RTX is a potent irritant. Key precautions include:

  • Using fume hoods and PPE (gloves, goggles) to avoid inhalation or dermal exposure .
  • Decontaminating spills with absorbent materials (e.g., vermiculite) and disposing of waste via certified chemical disposal protocols .
  • Storing RTX in airtight containers at -20°C to prevent degradation . Toxicity data (e.g., RTECS CY1633700) should guide institutional biosafety committee approvals .

Advanced Research Questions

Q. How can contradictory findings on RTX’s dual analgesic/neurotoxic effects be resolved?

Discrepancies often arise from differences in administration timing, concentration, and model systems. For example:

  • In vitro studies may show irreversible TRPV1 activation, while in vivo models reveal dose-dependent desensitization .
  • Confounding factors like inflammation-induced TRPV1 upregulation can alter outcomes. To address contradictions, researchers should:
  • Replicate experiments across multiple models (e.g., naïve vs. inflamed tissues).
  • Use transcriptomics to quantify TRPV1 expression pre/post-RTX exposure.
  • Apply meta-analyses to compare datasets from independent studies .

Q. What methodologies optimize RTX delivery for targeted neuropathic pain therapy?

Advanced delivery systems aim to enhance specificity:

  • Conjugation with antibodies : RTX linked to anti-NGF antibodies targets TRPV1+ neurons innervating inflamed tissues, reducing off-target effects .
  • Nanoencapsulation : Liposomal RTX improves blood-brain barrier penetration in central pain models .
  • Dual-administration protocols : Pre-treatment with capsaicin to desensitize non-target neurons, followed by RTX for selective ablation . Efficacy should be validated via immunohistochemistry (e.g., neuronal marker loss in treated regions) and electrophysiological silencing .

Q. How can researchers address the lack of long-term toxicity data for RTX in clinical translation?

Preclinical-to-clinical gaps require:

  • Longitudinal studies in non-human primates to assess neuroplasticity and compensatory mechanisms post-RTX administration .
  • Multi-omics profiling (proteomics, metabolomics) to identify off-target pathways affected by chronic RTX exposure .
  • Adaptive clinical trial designs with biomarkers (e.g., CSF levels of neurofilament light chain) to monitor neurotoxicity in real time .

Q. Methodological Best Practices

Q. What statistical approaches are optimal for analyzing RTX-induced neuronal ablation data?

  • Non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions common in small-sample behavioral studies.
  • Survival analysis for time-to-event data (e.g., latency in pain response post-RTX).
  • Multivariate regression to control for covariates like age, sex, or baseline TRPV1 expression . Data should be shared in FAIR-compliant repositories (e.g., ChEMBL) with raw spectra and experimental metadata .

Q. How should researchers structure discussions to contextualize RTX findings within broader pain biology?

Follow frameworks from leading journals (e.g., Beilstein Journal of Organic Chemistry):

  • Compare RTX’s efficacy to other TRPV1 agonists (e.g., capsaicin) and antagonists .
  • Discuss limitations (e.g., RTX’s inability to modulate TRPV1 splice variants) and propose follow-up studies using CRISPR-edited models .
  • Highlight translational relevance, such as RTX’s potential in chemotherapy-induced neuropathy .

Properties

IUPAC Name

[(1R,2R,6R,10S,11R,13S,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H40O9/c1-21(2)35-17-23(4)37-27(33(35)44-36(45-35,46-37)19-24-9-7-6-8-10-24)14-26(18-34(41)30(37)13-22(3)32(34)40)20-43-31(39)16-25-11-12-28(38)29(15-25)42-5/h6-15,23,27,30,33,38,41H,1,16-20H2,2-5H3/t23-,27+,30-,33-,34-,35-,36-,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDNAKHZNJAGHN-MXTYGGKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)COC(=O)CC6=CC(=C(C=C6)O)OC)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@]2([C@H]3[C@H]4[C@]1([C@@H]5C=C(C(=O)[C@]5(CC(=C4)COC(=O)CC6=CC(=C(C=C6)O)OC)O)C)O[C@](O3)(O2)CC7=CC=CC=C7)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H40O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00894764
Record name Resiniferatoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00894764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

628.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57444-62-9
Record name Resiniferatoxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57444-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Resiniferatoxin [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057444629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Resiniferatoxin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06515
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Resiniferatoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00894764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-3-methoxy-[(2S,3aR,3bS,6aR,9aR,9bR,10R,11aR)-3a,3b,6,6a,9a,10,11,11a-octahydro-6a-hydroxy-8,10-dimethyl-11a-(1-methylethenyl)-7-oxo-2-(phenylmethyl)-7H-2,9b-epoxyazuleno[5,4-e]-1,3-benzodioxol-5-yl]benzeneacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RESINIFERATOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5O6P1UL4I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.